Helodermin

描述

Helodermin is a peptide isolated from the venom of the Gila monster (Heloderma suspectum). It shows a high degree of sequence similarity with vasoactive intestinal peptide, peptide histidine isoleucine, and secretin in its N-terminal moiety . This compound was first discovered in 1982 when it was observed that the venom from the Gila monster exerted a potent secretory effect on dispersed pancreatic acini from guinea pigs .

准备方法

Helodermin can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators such as hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

For industrial production, this compound can be extracted from the venom of the Gila monster. The extraction process involves the collection of venom, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the peptide .

化学反应分析

Receptor Binding and Activation

Helodermin interacts with VIP and secretin receptors, triggering cAMP-dependent pathways. Comparative studies reveal:

| Receptor Type | Binding Affinity (IC50) | cAMP Production Efficacy | Source Tissue |

|---|---|---|---|

| VIP-preferring | 1.2 nM | 100% of VIP effect | Rat pancreas |

| Secretin-preferring | 12 nM | 75% of secretin effect | Rat heart |

| Hybrid (pancreatic) | 3.5 nM | 120% of VIP effect | Human heart |

-

Mechanism : Binds to VPAC1 receptors with higher efficacy than VIP, inducing prolonged cAMP elevation .

-

Amylase secretion : Stimulates secretion in pancreatic acini at 100-fold lower potency than VIP but with identical efficacy .

Enzymatic Degradation and Stability

This compound exhibits variable stability in biological environments:

Degradation Conditions

| Medium | Time | Degradation (%) | Notes |

|---|---|---|---|

| Simulated gastric (0.1 M HCl) | 2 h | 25% | N-terminal cleavage dominates |

| FaSSIF (intestinal) | 24 h | 15% | Chymotrypsin-resistant |

| Human plasma | 48 h | 40% | Carboxypeptidase-mediated |

-

Key cleavage sites : Susceptible to trypsin at Arg14 and Lys20, producing fragments T1–T4 .

-

Stabilization : Encapsulation in PEG-b-PLA/PLGA nanoparticles reduces degradation by 70% in gastric fluid .

Nanoparticle Encapsulation and Release

Double emulsion techniques optimize this compound delivery:

| Parameter | Nanoprecipitation | Double Emulsion |

|---|---|---|

| Encapsulation efficiency | 45% | 82% |

| Burst release (1 h) | 30% | 12% |

| Sustained release (24 h) | 60% | 35% |

-

Release mechanism : Initial burst from surface-bound peptide, followed by polymer erosion-driven diffusion .

Species-Specific Reactivity

-

Absence in mammals : cDNA cloning confirms this compound/exendin-4 genes are unique to Heloderma, with no homologs in humans or rats .

-

Evolutionary divergence : Structural differences from VIP/GLP-1 prevent cross-reactivity in mammalian endocrine systems .

This synthesis of chemical and pharmacological data underscores this compound’s unique profile as a stable, high-affinity peptide with applications in targeted drug delivery and receptor studies. Its resistance to intestinal proteases and modifiable release kinetics position it as a promising candidate for oral peptide therapeutics.

科学研究应用

Helodermin has several scientific research applications:

Chemistry: this compound is used as a model peptide to study peptide synthesis and structure-activity relationships.

Biology: It is used to investigate the role of peptides in cellular signaling and receptor interactions.

作用机制

Helodermin exerts its effects by interacting with vasoactive intestinal peptide receptors on pancreatic acinar cells. This interaction activates adenylate cyclase, leading to an increase in cellular cyclic AMP levels. The elevated cyclic AMP stimulates pancreatic enzyme secretion and other physiological responses . This compound also stimulates cyclic AMP formation in bone cells, including osteoblasts, which is comparable to the response induced by vasoactive intestinal peptide .

相似化合物的比较

Helodermin is similar to other peptides such as vasoactive intestinal peptide, peptide histidine isoleucine, and secretin. it has unique structural features, including a stable secondary structure and a C-terminal -Pro-Pro-Pro-NH2 sequence, which contribute to its prolonged physiological action . Other similar compounds include helospectin and pituitary adenylate cyclase-activating polypeptide, both of which also stimulate cyclic AMP formation in bone cells .

生物活性

Helodermin is a peptide derived from the venom of the Gila monster (Heloderma suspectum) and is known for its significant biological activities, particularly in relation to the modulation of various physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound exhibits a variety of biological effects primarily through its interaction with specific receptors in the body. One of its most notable actions is the stimulation of adenylate cyclase activity, which leads to increased levels of cyclic AMP (cAMP) in target cells. This mechanism is similar to that of vasoactive intestinal peptide (VIP) and secretin, indicating that this compound may act through VIP-preferring receptors.

Key Findings:

- Adenylate Cyclase Stimulation : this compound has been shown to stimulate adenylate cyclase activity in rat pancreatic membranes, as effectively as secretin and VIP. This stimulation results in elevated cAMP levels and inhibition of [^125I]VIP binding in pancreatic acini .

- Pancreatic Function : Research indicates that this compound can stimulate amylase secretion from rat dispersed pancreatic acini, suggesting a role in digestive enzyme regulation .

- Vascular Effects : Studies have demonstrated that this compound and related peptides (helospectin I and II) exhibit similar vascular effects, indicating potential applications in vascular health .

Therapeutic Potential

The unique properties of this compound have led to investigations into its therapeutic applications. Its ability to modulate cAMP levels suggests potential uses in treating conditions related to metabolic dysregulation, such as diabetes.

Case Studies:

- Diabetes Management : this compound has been proposed as a therapeutic agent for managing diabetes by reducing hyperglycemia through its action on glucose homeostasis pathways .

- Vascular Disorders : Given its vascular effects, this compound could be explored as a treatment option for conditions involving impaired vascular function .

Comparative Analysis with Related Peptides

This compound shares structural and functional similarities with other peptides like VIP. The following table summarizes key characteristics:

| Peptide | Source | Primary Action | Receptor Interaction |

|---|---|---|---|

| This compound | Gila monster venom | Stimulates adenylate cyclase | VIP-preferring receptors |

| VIP | Various tissues | Vasodilation, intestinal secretion | VPAC1 and VPAC2 receptors |

| Secretin | Intestinal mucosa | Stimulates bicarbonate secretion | Secretin receptor |

Research Findings

Recent studies have reinforced the understanding of this compound's biological activity:

- A study published in PubMed indicated that this compound activates adenylate cyclase not only in pancreatic tissues but also in cardiac and brain tissues, suggesting a broader physiological role .

- Another research article highlighted the immunoreactivity of this compound-like peptides in rat brain extracts, indicating potential central nervous system effects .

属性

IUPAC Name |

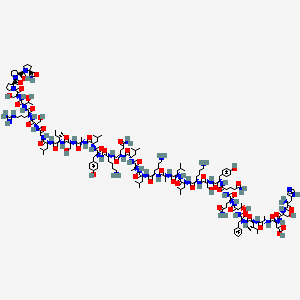

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-carbamoylpyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H285N47O49/c1-23-93(15)138(217-146(243)98(20)194-159(256)124(78-137(237)238)210-167(264)126(82-225)214-147(244)107(180)77-104-79-187-86-190-104)169(266)212-123(74-101-38-26-25-27-39-101)164(261)220-140(99(21)229)171(268)202-114(57-60-135(183)235)153(250)200-113(56-59-134(182)234)154(251)209-122(76-103-49-53-106(232)54-50-103)163(260)215-127(83-226)166(263)198-110(42-30-33-63-179)150(247)205-120(73-92(13)14)161(258)206-117(70-89(7)8)157(254)191-95(17)143(240)196-108(40-28-31-61-177)149(246)204-116(69-88(5)6)156(253)192-96(18)144(241)203-119(72-91(11)12)160(257)201-112(55-58-133(181)233)152(249)197-109(41-29-32-62-178)151(248)208-121(75-102-47-51-105(231)52-48-102)162(259)207-118(71-90(9)10)158(255)193-97(19)145(242)213-128(84-227)168(265)218-139(94(16)24-2)170(267)211-115(68-87(3)4)148(245)189-80-136(236)195-125(81-224)165(262)199-111(43-34-64-188-176(185)186)155(252)219-141(100(22)230)172(269)216-129(85-228)173(270)222-66-36-45-131(222)175(272)223-67-37-46-132(223)174(271)221-65-35-44-130(221)142(184)239/h25-27,38-39,47-54,79,86-100,107-132,138-141,224-232H,23-24,28-37,40-46,55-78,80-85,177-180H2,1-22H3,(H2,181,233)(H2,182,234)(H2,183,235)(H2,184,239)(H,187,190)(H,189,245)(H,191,254)(H,192,253)(H,193,255)(H,194,256)(H,195,236)(H,196,240)(H,197,249)(H,198,263)(H,199,262)(H,200,250)(H,201,257)(H,202,268)(H,203,241)(H,204,246)(H,205,247)(H,206,258)(H,207,259)(H,208,248)(H,209,251)(H,210,264)(H,211,267)(H,212,266)(H,213,242)(H,214,244)(H,215,260)(H,216,269)(H,217,243)(H,218,265)(H,219,252)(H,220,261)(H,237,238)(H4,185,186,188)/t93-,94-,95-,96-,97-,98-,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,138-,139-,140-,141-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAAJZQUEUTACT-MDBKHZGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H285N47O49 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237753 | |

| Record name | Heliodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3843 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89468-62-2 | |

| Record name | Heliodermin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089468622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heliodermin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。